n-Methyl-4-(thiophen-3-yl)butan-1-amine
Description
N-Methyl-4-(thiophen-3-yl)butan-1-amine is a secondary amine featuring a thiophene ring at the 4-position of a butyl chain and a methyl group attached to the nitrogen atom. Thiophene, a sulfur-containing heterocycle, is often employed as a bioisostere for phenyl groups in medicinal chemistry due to its similar size and enhanced electronic properties, which may influence metabolic stability and receptor binding . This compound likely serves as a candidate for targeting neurotransmitter receptors or inflammatory pathways, akin to structurally similar amines documented in the literature .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-methyl-4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-10-6-3-2-4-9-5-7-11-8-9/h5,7-8,10H,2-4,6H2,1H3 |
InChI Key |
VWCYLPOHBCLRKH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment of the Butan-1-amine Chain: The thiophene ring is then reacted with a butan-1-amine precursor under suitable conditions to form the desired compound.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
n-Methyl-4-(thiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table compares N-Methyl-4-(thiophen-3-yl)butan-1-amine with analogous compounds featuring varying aromatic/heterocyclic groups and substituents:
Pharmacological and Physicochemical Properties
- Receptor Binding : Pyridinyl analogs like rivanicline exhibit high nicotinic receptor affinity due to the nitrogen’s lone pair, whereas thiophene’s sulfur may alter binding kinetics through polar interactions .
- Solubility and Bioavailability : Thiophene’s lower hydrophobicity compared to phenyl could improve aqueous solubility, while sulfur’s metabolic susceptibility might reduce half-life relative to benzoxazole derivatives .
- Stereochemical Considerations : Olefinic analogs (e.g., (E)-isomers) demonstrate stereoselective activity, suggesting that the thiophene analog’s conformation (if unsaturated) would critically influence efficacy .
Biological Activity
n-Methyl-4-(thiophen-3-yl)butan-1-amine, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene moiety linked to a butanamine chain. The presence of the thiophene ring is significant as it can influence the compound's interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets. Thiophene derivatives are known to modulate enzyme activity by binding to active sites, thus inhibiting or enhancing enzymatic reactions. For example, compounds similar to this compound have been shown to act as norepinephrine-dopamine reuptake inhibitors, which may contribute to their psychoactive effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The incorporation of specific substituents on the thiophene ring was found to enhance anticancer activity in a structure-dependent manner .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Induces apoptosis |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that compounds with similar structures exhibit favorable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity Against Gram-positive Bacteria
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound X | Staphylococcus aureus | 8 |
| This compound | TBD | TBD |
Study on Anticancer Effects
A study published in MDPI investigated several thiophene derivatives, including those related to n-Methyl-4-(thiophen-3-yl)butan-1-amines. The findings revealed that modifications in the thiophene structure significantly influenced anticancer efficacy. Notably, certain substitutions led to reduced viability in A549 cells by over 60% .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of thiophene derivatives. Compounds were tested against various strains of Staphylococcus aureus, demonstrating that modifications could enhance activity against both drug-resistant and non-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
